molecular formula C17H25FN2O4 B13903417 tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate

Cat. No.: B13903417
M. Wt: 340.4 g/mol
InChI Key: VQZWKVHSXLKVFQ-UHFFFAOYSA-N
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Description

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate is a sophisticated synthetic building block primarily employed in medicinal chemistry and drug discovery research. This compound features a di-Boc protected aniline moiety on a multifunctional aromatic core, rendering it a crucial intermediate for the synthesis of complex target molecules. Its primary research value lies in its role as a precursor to aniline derivatives, which are foundational for constructing various pharmacologically active scaffolds. The tert-butoxycarbonyl (Boc) groups serve as protective groups for the amine functionality, allowing for selective deprotection and subsequent functionalization under mild acidic conditions, which is essential for multi-step synthetic sequences. This reagent is particularly valuable in the development of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional small molecules, where it can be incorporated as part of the linker or warhead system that connects an E3 ligase ligand to a target protein ligand. The presence of the fluorine atom and methyl group on the aromatic ring allows for fine-tuning of electronic properties, metabolic stability, and binding interactions in the final target compounds. Researchers utilize this building block to explore structure-activity relationships (SAR) in lead optimization campaigns, especially in oncology and neurodegenerative disease research, where targeted protein degradation has emerged as a powerful therapeutic strategy. The compound's stability and well-defined reactivity profile make it a reliable starting material for the generation of diverse chemical libraries aimed at high-throughput screening and hit identification.

Properties

Molecular Formula

C17H25FN2O4

Molecular Weight

340.4 g/mol

IUPAC Name

tert-butyl N-(4-amino-5-fluoro-2-methylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C17H25FN2O4/c1-10-8-12(19)11(18)9-13(10)20(14(21)23-16(2,3)4)15(22)24-17(5,6)7/h8-9H,19H2,1-7H3

InChI Key

VQZWKVHSXLKVFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F)N

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate

General Synthetic Strategy

The preparation of this compound typically involves:

  • Starting from a substituted fluoro-methyl-nitrobenzene or fluoro-methyl-iodobenzene derivative.
  • Functional group transformations including nitration, halogenation, and amination.
  • Protection of the amino group using tert-butoxycarbonyl (Boc) groups.
  • Formation of the carbamate linkage through reaction with tert-butyl chloroformate or related reagents.

This approach ensures selective protection and functionalization of the aromatic amine with fluorine and methyl substituents in the correct positions.

Detailed Synthetic Route from Literature

A representative preparation method, adapted from comprehensive synthetic studies on related fluorinated aromatic carbamates, is as follows:

Step 1: Preparation of Fluorinated Aromatic Intermediate
  • Starting with methyl 5-fluoro-2-methyl-3-nitrobenzoate, bromination is performed using N-bromosuccinimide (NBS) and a radical initiator (ACHN) in 1,2-dichloroethane at 90 °C for 2 hours.
  • The resulting benzyl bromide intermediate is reacted with triphenylphosphine in chloroform at 50 °C to form a phosphonium salt intermediate.
  • This intermediate is further reacted with ethyl glyoxalate and triethylamine in 1,2-dichloroethane at 60 °C to afford an ethyl cinnamate derivative.
  • Reduction of the nitro group to the amino group is achieved using iron powder in ethanol and aqueous HCl at 60 °C, yielding the amino-substituted fluorinated intermediate.
Step 2: Protection of the Amino Group
  • The amino group on the fluorinated aromatic ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in an appropriate solvent such as dichloromethane.
  • This step affords the tert-butoxycarbonyl-protected amino derivative.
Step 3: Formation of the Carbamate
  • The carbamate moiety is introduced by reacting the Boc-protected amine with tert-butyl chloroformate or equivalent carbamoylating agents.
  • Reaction conditions typically involve mild bases and low temperatures to prevent side reactions.
  • Purification is performed by column chromatography on silica gel using mixtures of ethyl acetate and hexanes as eluents.

Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Bromination NBS, ACHN, 1,2-dichloroethane, 90 °C, 2 h ~90% Radical bromination of methyl group
Phosphonium salt formation Triphenylphosphine, chloroform, 50 °C, 4 h High Intermediate for Wittig-type reactions
Cinnamate formation Ethyl glyoxalate, triethylamine, 1,2-dichloroethane, 60 °C, 2 h 72% Formation of ethyl cinnamate derivative
Nitro reduction to amine Fe powder, EtOH/HCl, 60 °C, 10 min 88% Efficient reduction to amino group
Boc protection Di-tert-butyl dicarbonate, base, DCM, rt High Protects amino functionality
Carbamate formation tert-Butyl chloroformate, base, low temperature High Final carbamate product formation

Analytical Characterization

  • The intermediates and final product are characterized by nuclear magnetic resonance (NMR) spectroscopy including ^1H NMR, ^13C NMR, and ^19F NMR.
  • High-resolution mass spectrometry (HRMS) confirms molecular weights.
  • Melting points and chromatographic purity are determined to ensure compound integrity.
  • Typical NMR shifts for the aromatic protons, Boc groups, and fluorine substituent are consistent with literature values.

Summary of Research Findings

  • The multi-step synthesis of this compound is well-established in the literature, relying on selective functionalization of fluorinated aromatic precursors.
  • Protection of the amino group with tert-butoxycarbonyl groups is critical for stability and further functionalization.
  • Reduction of nitro groups to amines using iron powder in acidic ethanol provides high yields and clean conversion.
  • Carbamate formation using tert-butyl chloroformate is efficient under mild conditions.
  • Purification by silica gel chromatography using ethyl acetate/hexane mixtures affords analytically pure products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to undergo specific reactions makes it useful for labeling and tracking biological molecules .

Medicine

Its unique chemical properties allow for the design of novel therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the development of new materials with enhanced properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The compound’s structural analogs vary in substituents, ring systems, and electronic properties. Key examples include:

Compound Name Structure Substituents/Ring System Key Features Reference
tert-Butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate Aromatic benzene 4-amino, 5-fluoro, 2-methyl Dual Boc protection, planar aromatic ring
tert-Butyl (3-(cyanomethyl)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)carbamate Pyrazole ring Cyanomethyl, 4-fluorophenyl Heterocyclic core, enhanced electrophilicity due to cyano group
tert-Butyl N-(4-bromo-2,5-dimethylphenyl)carbamate Aromatic benzene 4-bromo, 2,5-dimethyl Bromine as a leaving group, steric hindrance from methyl groups
tert-Butyl 3-[N-(tert-butoxycarbonyl)-methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate Piperidine ring Oxime, methoxyimino, Boc-protected amine Chair conformation, conjugation with carbonyl groups

Key Observations :

  • Ring Systems : The target compound’s benzene ring enables π-π stacking interactions, whereas pyrazole () and piperidine () analogs exhibit different electronic and steric profiles.
  • Substituents: Fluorine in the target compound enhances metabolic stability and electronegativity, while bromine in improves reactivity in nucleophilic substitutions. Cyanomethyl groups () increase electrophilicity, aiding in cross-coupling reactions.

Physicochemical and Electronic Properties

  • Solubility : The target compound’s aromaticity and Boc groups may reduce water solubility compared to the piperidine analog (), which has a polar oxime group.
  • Cyanomethyl () and bromine () substituents create distinct electronic environments, altering reactivity in catalytic cycles.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Use a stepwise protection-deprotection strategy for the amino and fluoro substituents. Evidence from carbamate derivatives (e.g., tert-butyl carbamate in ) suggests that tert-butoxycarbonyl (Boc) groups stabilize reactive amines during synthesis.
  • Step 2 : Employ coupling agents like HATU or EDC/HOBt to enhance carbamate bond formation efficiency.
  • Step 3 : Purify via flash chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .
  • Key Data : For analogous compounds, yields improved from 60% to 85% when reaction temperatures were maintained at 0–5°C during carbamate coupling .

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Analysis :
  • 1H NMR : Identify aromatic protons (δ 6.8–7.2 ppm for substituted phenyl groups) and tert-butyl groups (δ 1.2–1.4 ppm).
  • 13C NMR : Confirm carbamate carbonyl signals at δ 150–155 ppm and tert-butyl carbons at δ 28–30 ppm .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (C₁₆H₂₄FN₂O₄; calc. 327.32 g/mol) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar carbamates in .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer :

  • Storage : Keep in amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group.
  • Stability Tests : Monitor decomposition via HPLC every 3 months; <5% degradation over 12 months is acceptable if stored properly .
  • Avoid : Exposure to moisture, strong acids/bases, and UV light, which accelerate decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety data regarding the compound’s hazard classification?

  • Methodological Answer :

  • Step 1 : Cross-reference Safety Data Sheets (SDS) from multiple vendors. For example, classifies the compound as non-hazardous, while notes potential toxicity.
  • Step 2 : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to validate toxicity claims.
  • Step 3 : Consult regulatory databases (e.g., ECHA, PubChem) for harmonized classifications. If discrepancies persist, adopt the precautionary principle and use PPE (gloves, goggles, fume hood) .

Q. What computational modeling approaches are suitable for predicting the reactivity of the carbamate group in this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack at the carbonyl carbon (e.g., hydrolysis pathways).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteases) using AMBER or GROMACS.
  • Docking Studies : Align the compound with protein active sites (e.g., SARS-CoV-2 Mpro) to assess binding affinity .
  • Validation : Compare computational results with experimental kinetics (e.g., pseudo-first-order rate constants for hydrolysis) .

Q. How to design experiments to investigate the compound’s potential as a protease inhibitor in medicinal chemistry?

  • Methodological Answer :

  • Step 1 : Perform enzyme inhibition assays (e.g., fluorogenic substrate cleavage assays) using trypsin or chymotrypsin as model proteases.
  • Step 2 : Measure IC₅₀ values and compare with known inhibitors (e.g., leupeptin).
  • Step 3 : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to determine binding constants (Kd).
  • Step 4 : Validate selectivity via panel screening against unrelated enzymes (e.g., kinases, phosphatases) .

Key Notes

  • Avoid sources like BenchChem (–17) due to unreliability.
  • Prioritize data from PubChem, CAS, and peer-reviewed syntheses ( ).
  • Methodological rigor is critical for resolving contradictions in safety and reactivity data.

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